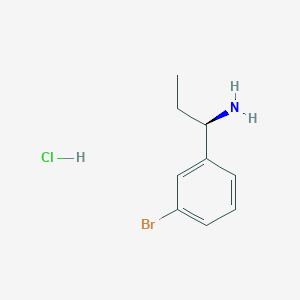

(R)-1-(3-Bromophenyl)propan-1-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R)-1-(3-bromophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJRCDFUDNGJIS-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=CC=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623143-33-9 | |

| Record name | Benzenemethanamine, 3-bromo-α-ethyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623143-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for R 1 3 Bromophenyl Propan 1 Amine Hydrochloride

Asymmetric Synthesis Approaches

Asymmetric catalysis offers the most direct and atom-economical routes to single-enantiomer products. These strategies can be broadly categorized into the reductive amination of ketone precursors and the direct asymmetric reduction of pre-formed imines or their derivatives.

Reductive amination is a powerful transformation that converts a carbonyl group into an amine. researchgate.net In its asymmetric variant, a chiral catalyst or auxiliary directs the stereochemical outcome of the reaction, typically starting from a prochiral ketone such as 1-(3-bromophenyl)propan-1-one (also known as 3'-bromopropiophenone). nih.govchemicalbook.com

One strategic approach involves the initial asymmetric reduction of a ketone to a chiral alcohol, which is then converted into the desired amine. This multi-step sequence relies on the high efficiency of asymmetric ketone reduction. The process would typically begin with the asymmetric reduction of 3'-bromopropiophenone (B130256) to (R)-1-(3-bromophenyl)propan-1-ol.

This transformation can be achieved with high enantioselectivity using established methods, such as borane (B79455) reduction catalyzed by a chiral oxazaborolidine (CBS catalyst). google.com The resulting chiral alcohol serves as a versatile intermediate. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an amine source, such as ammonia (B1221849) or a protected amine equivalent, via an SN2 reaction. To obtain the (R)-amine, this displacement step must proceed with either retention of configuration or a double inversion, or start from the (S)-alcohol with a single inversion. A patent describes a similar pathway where racemic 3-chloro-1-aryl-propanol is resolved and then reacted with an amine to yield the enantiomerically pure product. googleapis.com

| Precursor | Catalyst/Method | Key Transformation | Product | Ref. |

| 3-Chloro-1-phenyl-propanone | Borane/CBS Catalyst | Asymmetric Reduction | (S)-3-Chloro-1-phenyl-1-propanol | google.comciac.jl.cn |

| Racemic 3-halo-1-aryl-propanol | Enzymatic Resolution | Resolution & Amination | Enantiopure 3-hydroxy-3-arylpropylamine | googleapis.com |

A more direct route involves the asymmetric hydrogenation of a β-amino ketone precursor. For the target compound, this would involve the synthesis of 1-(3-bromophenyl)-3-aminopropan-1-one hydrochloride, followed by a stereoselective reduction of the ketone functionality.

The asymmetric hydrogenation of β-amino ketones is highly effective using ruthenium catalysts developed by Noyori and others. acs.org Complexes of the type RuCl2(chiral diphosphine)(chiral 1,2-diamine) are exceptionally active and selective for this transformation. acs.org For instance, the hydrogenation of 3-dimethylaminopropiophenone, a close structural analog, proceeds with a substrate-to-catalyst ratio of up to 10,000, yielding the corresponding (R)-amino alcohol with 97.5% enantiomeric excess (ee). acs.org This methodology is directly applicable to the 3-bromo substituted analog, providing a practical and efficient pathway to the chiral amino alcohol, which can then be converted to the target amine. researchgate.net

| Substrate | Catalyst | Conditions | Yield | ee (%) | Ref. |

| 3-Dimethylaminopropiophenone | (S,S)-RuCl2(xylbinap)(daipen) | H2 (8 atm), 2-propanol, t-C4H9OK, 25°C | 96% | 97.5 (R) | acs.org |

| N-Benzoyl-3-amino-1-phenylpropan-1-one | Ru(OAc)2((S)-binap) | H2 (100 atm), EtOH/CH2Cl2, 25°C | 100% | 97 (S) | harvard.edu |

| Various β-amino ketone hydrochlorides | RuPHOX-Ru bimetallic complex | H2 (5.0 MPa), Toluene/H2O, KOH | Quantitative | up to 99.9 | researchgate.net |

This approach involves the formation of a C=N double bond from the ketone precursor, 3'-bromopropiophenone, which is then asymmetrically reduced. The imine can be pre-formed and isolated or generated in situ in a one-pot reductive amination process.

Chiral borane reagents are effective for the asymmetric reduction of ketimines. A well-known method utilizes "Itsuno's reagent," a complex prepared from borane and a chiral amino alcohol, such as (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol. psu.edu This reagent has been shown to reduce N-substituted ketimines to the corresponding secondary amines with high yields and enantioselectivities. psu.edu For example, the reduction of propiophenone (B1677668) N-phenylimine using this method yielded the corresponding amine with 87% ee. psu.edu The mechanism of such reductions, often involving frustrated Lewis pairs (FLPs), has been studied computationally to understand the origins of stereoselectivity. researchgate.nethelsinki.fi This strategy can be applied to the imine derived from 3'-bromopropiophenone to access the target chiral amine.

| Substrate | Chiral Auxiliary for Reagent | Yield | ee (%) | Ref. |

| Propiophenone N-phenylimine | (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol | 89% | 87 | psu.edu |

| Various Ketones and Oxime Ethers | (2S,3R)-2-Amino-3-methyl-1,1-diphenylpentan-1-ol | High | ~90 | rsc.org |

Transition metal-catalyzed asymmetric hydrogenation is arguably the most powerful and widely used method for producing chiral amines from imines. rsc.org Catalysts based on iridium, rhodium, ruthenium, and palladium, featuring chiral phosphine (B1218219) ligands, have demonstrated remarkable efficiency and selectivity.

Iridium (Ir) Catalysis : Iridium complexes containing chiral ligands such as f-Binaphane are highly effective for the direct asymmetric reductive amination of aryl ketones. This one-pot procedure, where the ketone, amine source (e.g., ammonium (B1175870) formate (B1220265) or ammonia), and catalyst are combined, can achieve high conversions and enantioselectivities up to 96% ee. dicp.ac.cn This method is well-suited for the conversion of 3'-bromopropiophenone directly to the target amine.

Rhodium (Rh) Catalysis : Rhodium complexes paired with chiral bisphosphine-thiourea ligands have been successfully employed in the asymmetric hydrogenation of unprotected N-H iminium salts. nih.gov This approach provides chiral primary amines in high yields (up to 97%) and enantioselectivities (up to 95% ee). nih.gov The thiourea (B124793) moiety is believed to play a crucial role by interacting with the counter-ion of the iminium salt, thereby enhancing stereodifferentiation. nih.gov

Ruthenium (Ru) Catalysis : Chiral ruthenium catalysts, particularly η⁶-arene/N-tosylethylenediamine-Ru(II) complexes, are excellent for both asymmetric transfer hydrogenation and hydrogenation of ketones and imines. acs.org These systems are versatile and can be tuned by modifying the diphosphine and diamine ligands to suit specific substrates. nih.gov

Palladium (Pd) Catalysis : Palladium catalysts, while less common for imine hydrogenation than Ru or Rh, have shown high efficacy for activated imines. Complexes of Pd(CF₃CO₂)₂ with chiral bisphosphine ligands like (S)-SegPhos can hydrogenate N-diphenylphosphinyl ketimines with outstanding enantioselectivities ranging from 87-99% ee. dicp.ac.cn This would require derivatization of the imine from 3'-bromopropiophenone with a diphenylphosphinyl group prior to hydrogenation.

| Substrate Type | Catalyst System | Conditions | ee (%) | Ref. |

| Aryl Ketones (Reductive Amination) | [Ir(COD)Cl]2/(S,S)-f-Binaphane | NH4OAc, H2 (900 psi), Ti(OiPr)4, I2 | up to 96 | dicp.ac.cn |

| N-H Ketiminium Hydrochlorides | [Rh(COD)2]BF4/Bisphosphine-Thiourea | H2 (10-50 atm), 25-50°C | up to 95 | nih.gov |

| N-Diphenylphosphinyl Ketimines | Pd(CF3CO2)2/(S)-SegPhos | H2 (50 atm), TFE, 50°C | 87-99 | dicp.ac.cn |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic methods offer an elegant convergence of chemical and biological catalysis, providing highly selective and efficient routes to chiral molecules. These pathways are particularly valuable for the synthesis of enantiopure amines.

One-pot cascade reactions that combine organocatalysis with enzymatic transamination represent a state-of-the-art approach for converting simple starting materials into chiral amines with high enantiopurity. researchgate.net This strategy minimizes waste and reduces the number of unit operations by avoiding the isolation of intermediates. researchgate.net In a typical sequence applicable to the synthesis of (R)-1-(3-Bromophenyl)propan-1-amine, a pro-chiral precursor could be transformed by an organocatalyst into a ketone intermediate, which is then asymmetrically aminated in the same vessel by a transaminase enzyme.

The general scheme involves the in-situ generation of the ketone, 1-(3-bromophenyl)propan-1-one, which then serves as the substrate for the transaminase. Amine transaminases (ATAs) are a class of enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone acceptor. researchgate.net By selecting a stereocomplementary ATA, either the (R)- or (S)-enantiomer of the amine can be produced with very high enantiomeric excess (ee). researchgate.net

Table 1: Components of a Generic One-Pot Organocatalysis-Transamination Cascade

| Component | Role | Example(s) |

| Starting Material | Pro-chiral substrate | 3-Bromostyrene or a derivative |

| Organocatalyst | Generates ketone intermediate | Transition metal catalyst (e.g., Palladium-based) for a Wacker-type oxidation |

| Enzyme | Catalyzes asymmetric amination | (R)-selective Amine Transaminase (ATA) |

| Amine Donor | Provides the amino group | Isopropylamine, L-Alanine, Benzylamine |

| Solvent System | Aqueous buffer or biphasic system | Phosphate buffer, often with a co-solvent like DMSO |

This chemoenzymatic approach is highly efficient and aligns with the principles of green chemistry by operating under mild conditions and reducing the need for protecting groups and purification of intermediates. researchgate.net

Enzymatic kinetic resolution is a widely used method for separating the enantiomers of a racemic amine. This technique relies on the ability of an enzyme, typically a lipase (B570770), to selectively catalyze a reaction on one enantiomer at a much faster rate than the other. For racemic 1-(3-bromophenyl)propan-1-amine (B7856381), a lipase can be used to selectively acylate one enantiomer, allowing for the separation of the acylated amine from the unreacted amine. researchgate.net

Candida antarctica lipase B (CAL-B) is one of the most common and versatile enzymes for this purpose. researchgate.net The racemic amine is treated with an acyl donor in an organic solvent. The enzyme selectively acylates the (S)-enantiomer, for instance, leaving the desired (R)-1-(3-bromophenyl)propan-1-amine unreacted. The resulting amide and the unreacted amine can then be separated by standard techniques like chromatography or extraction.

Table 2: Key Parameters in Enzymatic Resolution of Amines

| Parameter | Description | Typical Conditions |

| Enzyme | Biocatalyst for selective acylation | Lipases (e.g., Candida antarctica lipase B, Pseudomonas aeruginosa lipase) researchgate.netresearchgate.net |

| Acyl Donor | Reagent that provides the acyl group | Ethyl acetate, Isopropenyl acetate, Ethyl methoxyacetate (B1198184) researchgate.netmdpi.com |

| Solvent | Reaction medium | Organic solvents like hexane, toluene, or tetrahydrofuran (B95107) |

| Temperature | Affects reaction rate and enzyme stability | 25-50 °C |

The success of this method hinges on the enantioselectivity of the enzyme, which often yields products with high enantiomeric purity. researchgate.net

Chiral Resolution Methods

Classical resolution techniques remain a cornerstone for obtaining enantiomerically pure compounds on both laboratory and industrial scales.

The resolution of a racemic amine via diastereomeric salt formation is a robust and well-established method. libretexts.org This process involves reacting the racemic base, (R/S)-1-(3-bromophenyl)propan-1-amine, with an enantiomerically pure chiral acid. libretexts.org This reaction creates a mixture of two diastereomeric salts.

(R/S)-Amine + (R)-Chiral Acid → [(R)-Amine·(R)-Acid] + [(S)-Amine·(R)-Acid]

Because diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. libretexts.org One of the diastereomeric salts will typically crystallize preferentially from a suitable solvent, leaving the other in the mother liquor. After separation by filtration, the pure diastereomeric salt is treated with a base (e.g., NaOH) to liberate the enantiomerically pure free amine. gavinpublishers.com The final hydrochloride salt is then prepared by treating the free amine with HCl.

Table 3: Common Chiral Resolving Agents for Amines

| Chiral Acid | Configuration |

| Tartaric Acid | (2R,3R)-(+) or (2S,3S)-(-) |

| Mandelic Acid | (R)-(-) or (S)-(+) |

| Camphorsulfonic Acid | (1R)-(-) or (1S)-(+) |

| Dibenzoyl-D-tartaric acid | D-(-) |

The choice of resolving agent and crystallization solvent is critical and often requires empirical optimization to achieve efficient separation and high yields. libretexts.org

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), are powerful tools for the analytical and preparative separation of enantiomers. nih.gov These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. mdpi.com

For the separation of 1-(3-bromophenyl)propan-1-amine enantiomers, polysaccharide-based CSPs are highly effective. nih.gov Columns such as those based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® or Lux® series) provide the necessary chiral recognition. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be performed in normal-phase, reversed-phase, or polar organic modes. For primary amines, the addition of acidic and basic additives to the mobile phase is often necessary to achieve good peak shape and resolution. chromatographyonline.com

Supercritical Fluid Chromatography (SFC): SFC is increasingly favored as a "green" alternative to HPLC, using supercritical CO₂ as the primary mobile phase component. It often provides faster separations and improved efficiency compared to HPLC for chiral separations. chromatographyonline.com

Table 4: Comparison of Chromatographic Methods for Chiral Amine Separation

| Feature | Chiral HPLC | Chiral SFC |

| Mobile Phase | Organic solvents (e.g., hexane/ethanol) or aqueous buffers | Supercritical CO₂ with an organic co-solvent (e.g., methanol) |

| Speed | Generally slower | Typically faster analysis times |

| Solvent Consumption | High | Significantly lower organic solvent usage |

| Resolution | High resolution achievable | Often provides superior or comparable resolution |

| Scale-up | Well-established for preparative scale | Favorable for preparative scale due to easy solvent removal |

The selection of the CSP, mobile phase composition, and other chromatographic parameters is crucial for developing a successful separation method. chromatographyonline.comjiangnan.edu.cn

Preparation of Key Precursors and Intermediates

The synthesis of (R)-1-(3-Bromophenyl)propan-1-amine hydrochloride relies on the availability of key starting materials, primarily the corresponding ketone and the racemic amine.

The most direct precursor is 1-(3-bromophenyl)propan-1-one , also known as 3'-bromopropiophenone. cymitquimica.com This ketone is commonly synthesized via a Friedel-Crafts acylation reaction. In this procedure, bromobenzene (B47551) is acylated with either propanoyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction directs the propanoyl group predominantly to the meta position relative to the bromine atom. orgsyn.org

Once the ketone is obtained, it serves as the intermediate for the synthesis of the racemic amine, (R/S)-1-(3-bromophenyl)propan-1-amine . A common and effective method for this transformation is reductive amination. The ketone is reacted with an ammonia source (such as ammonia or ammonium acetate) and a reducing agent. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation over a metal catalyst (e.g., Raney Nickel or Palladium on carbon). This one-pot process first forms an imine intermediate, which is then immediately reduced to yield the racemic amine. This racemic mixture then serves as the substrate for the chiral resolution methods described previously.

Synthesis of (3-Bromophenyl)propanones

The creation of a (3-bromophenyl)propanone is a foundational step, as this ketone serves as a direct precursor to the target amine via reductive amination or other conversion methods. Synthetic strategies for this class of compounds often involve functional group transformations or classical carbon-carbon bond-forming reactions.

One viable approach begins with a molecule already containing the 3-bromophenyl moiety, such as 3-bromobenzaldehyde. This aldehyde can undergo a condensation reaction, for instance with nitroethane, to form a nitroalkene, which is subsequently reduced and hydrolyzed to yield the desired ketone. Another potential starting material is 3-bromophenylacetic acid. This acid can be activated, for example by converting it to its acid chloride, and then reacted with an appropriate organometallic reagent to furnish the propanone structure.

A widely used method for synthesizing aryl ketones is the Friedel-Crafts acylation. This reaction would involve reacting bromobenzene with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst. However, this method can produce a mixture of ortho, meta, and para isomers, necessitating purification to isolate the desired 3-bromo isomer.

Table 1: Potential Precursors for (3-Bromophenyl)propanones

| Starting Material | Reagent(s) | Reaction Type | Potential Product |

|---|---|---|---|

| 3-Bromobenzaldehyde | Nitroethane, followed by reduction/hydrolysis | Condensation/Reduction | 1-(3-Bromophenyl)propan-2-one |

| 3-Bromophenylacetic acid | SOCl₂, then organometallic reagent | Acylation | 1-(3-Bromophenyl)propan-2-one |

Mannich-type Reactions for Related β-Amino Ketones

The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds, also known as Mannich bases. wikipedia.orgwikipedia.org This three-component reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orgbyjus.com The reactants are typically a primary or secondary amine, an aldehyde (often formaldehyde), and a ketone or other enolizable carbonyl compound. wikipedia.orgchemistrysteps.com

The reaction mechanism proceeds in two main stages. byjus.com First, the amine and the aldehyde react to form an electrophilic iminium ion. chemistrysteps.com Concurrently, the ketone tautomerizes to its enol form. The enol, acting as a nucleophile, then attacks the iminium ion to form the final β-amino ketone product. byjus.comchemistrysteps.com

Numerous catalytic systems have been developed to enhance the efficiency and selectivity of the Mannich reaction. These catalysts are often employed to facilitate the one-pot synthesis where all three components are mixed together. For example, bismuth nitrate (B79036) has been shown to be an effective and recyclable catalyst for the one-pot Mannich reaction of aromatic ketones, aldehydes, and amines at room temperature. researchgate.net Organocatalysts, such as the amino acid proline, have been successfully adapted for asymmetric Mannich reactions, yielding optically enriched products. wikipedia.orgnih.gov Heterogeneous catalysts like Amberlyst-15 have also been utilized, demonstrating high diastereoselectivity in the formation of anti-isomers. researchgate.net

Table 2: Catalytic Systems for Mannich-type Reactions

| Catalyst | Reactant Types | Key Advantages |

|---|---|---|

| Bismuth Nitrate (Bi(NO₃)₃) | Aromatic ketones, aldehydes, and amines | Mild conditions, high yields, recyclable catalyst. researchgate.net |

| Proline | Immobilized aldehydes, soluble ketones, and anilines | Organocatalytic, produces optically enriched products. nih.gov |

| Zirconium oxychloride | Aldehydes, anilines, and ketones | Solvent-free conditions, good yields and stereoselectivities. |

Formation of Halogenated Alcohols as Precursors

An alternative and highly effective strategy for synthesizing chiral amines involves the use of chiral alcohols as precursors. Chiral amines are pivotal in the pharmaceutical and fine chemical industries. nih.gov The conversion of an alcohol to an amine can be achieved through several modern synthetic methods that are both efficient and environmentally conscious.

One prominent method is the "borrowing hydrogen" or "hydrogen transfer" strategy. thieme-connect.demdpi.com In this process, a catalyst, often based on iridium or ruthenium, temporarily removes hydrogen from the alcohol to form a ketone intermediate in situ. thieme-connect.demdpi.com This ketone then reacts with an amine (such as ammonia) to form an imine. The same catalyst then transfers the "borrowed" hydrogen back to the imine, reducing it to the final chiral amine. thieme-connect.de This process is highly atom-economical, with water being the only byproduct. thieme-connect.de

A more traditional, yet reliable, approach involves a two-step sequence. First, the hydroxyl group of the alcohol is converted into a better leaving group. chemistrysteps.com This can be accomplished by reacting the alcohol with reagents like thionyl chloride (to form an alkyl chloride) or a sulfonyl chloride (to form a tosylate or mesylate). chemistrysteps.com In the second step, this intermediate undergoes a nucleophilic substitution reaction with an amine source. To avoid polyalkylation, an azide (B81097) salt is often used as the nucleophile, followed by reduction of the resulting alkyl azide to the primary amine. chemistrysteps.com This stepwise approach allows for clear control over the reaction and stereochemistry. chemistrysteps.com The synthesis of the initial halogenated alcohol precursor can be achieved by reacting a haloalkane with an aldehyde in the presence of a strong base. google.com

These methods highlight the versatility of using halogenated alcohols as key intermediates in the asymmetric synthesis of valuable chiral amines like (R)-1-(3-Bromophenyl)propan-1-amine. nih.govacs.org

Chemical Reactivity and Derivatization of R 1 3 Bromophenyl Propan 1 Amine Hydrochloride

Reactions Involving the Primary Amine Functionality

The primary amine group in (R)-1-(3-Bromophenyl)propan-1-amine is a versatile functional handle for a variety of chemical modifications, including the formation of imines, N-alkylation and acylation, and the synthesis of amides and ureas.

Formation of Schiff Bases (Imines)

Primary amines readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The formation of the carbon-nitrogen double bond is a reversible process.

The reaction of (R)-1-(3-Bromophenyl)propan-1-amine with an aldehyde or ketone would proceed as follows:

Reactants: (R)-1-(3-Bromophenyl)propan-1-amine hydrochloride, an aldehyde or ketone, and a suitable solvent (e.g., ethanol, toluene). A mild acid catalyst may be employed, and the hydrochloride salt may need to be neutralized in situ.

Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, often with the removal of water to drive the equilibrium towards the product.

Product: The corresponding Schiff base (imine).

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Schiff Base) |

| (R)-1-(3-Bromophenyl)propan-1-amine | Benzaldehyde | (R,E)-N-benzylidene-1-(3-bromophenyl)propan-1-amine |

| (R)-1-(3-Bromophenyl)propan-1-amine | Acetone | (R)-N-(propan-2-ylidene)-1-(3-bromophenyl)propan-1-amine |

N-Alkylation and Acylation Reactions

The nitrogen atom of the primary amine is nucleophilic and can react with electrophiles such as alkyl halides and acylating agents.

N-Alkylation involves the reaction of the primary amine with an alkyl halide, leading to the formation of secondary and potentially tertiary amines. Selective mono-alkylation can be challenging as the resulting secondary amine is often more nucleophilic than the starting primary amine. However, selective mono-N-alkylation can be achieved under specific conditions, such as using a large excess of the primary amine or by employing specific reagents and reaction conditions. google.com

Reactants: (R)-1-(3-Bromophenyl)propan-1-amine, an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), and a base to neutralize the hydrohalic acid byproduct.

Conditions: The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or acetonitrile (B52724) at room temperature or with heating. researchgate.net

Product: The corresponding N-alkylated amine.

N-Acylation is the reaction of the primary amine with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), to form an amide. This reaction is generally high-yielding and proceeds under mild conditions.

Reactants: (R)-1-(3-Bromophenyl)propan-1-amine, an acylating agent (e.g., acetyl chloride, benzoyl chloride), and a base (e.g., triethylamine (B128534), pyridine) to scavenge the acid byproduct.

Conditions: The reaction is often performed in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) at room temperature.

Product: The corresponding N-acyl amide.

| Reaction Type | Electrophile | Product |

| N-Alkylation | Methyl Iodide | (R)-N-methyl-1-(3-bromophenyl)propan-1-amine |

| N-Acylation | Acetyl Chloride | (R)-N-(1-(3-bromophenyl)propyl)acetamide |

Amidation and Ureidation

Amidation refers to the formation of an amide bond. As discussed under N-acylation, this is a common and efficient reaction for primary amines. In addition to acid chlorides and anhydrides, carboxylic acids can be coupled with amines using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This method is particularly useful for more complex substrates.

Ureidation is the formation of a urea (B33335) derivative. Primary amines can react with isocyanates to form substituted ureas. commonorganicchemistry.com This reaction is typically rapid and proceeds without the need for a catalyst. Alternatively, ureas can be synthesized from amines and carbon dioxide under specific conditions. rsc.org

Reactants for Ureidation: (R)-1-(3-Bromophenyl)propan-1-amine and an isocyanate (e.g., phenyl isocyanate).

Conditions: The reaction is usually carried out in an aprotic solvent at room temperature.

Product: A substituted urea.

Transformations of the Aryl Bromide Substituent

The bromine atom on the phenyl ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) of an aryl halide like a bromide is generally difficult and requires harsh reaction conditions. fishersci.se The reaction proceeds much more readily if the aromatic ring is activated by the presence of strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions to the leaving group. libretexts.org The benzene (B151609) ring in (R)-1-(3-Bromophenyl)propan-1-amine lacks such activating groups, and the propan-1-amine group is electron-donating. Therefore, direct nucleophilic displacement of the bromine atom is expected to be challenging.

Under forcing conditions (high temperature and pressure) or through the formation of a benzyne (B1209423) intermediate using a very strong base (e.g., sodium amide), nucleophilic substitution might be possible. However, the benzyne mechanism can lead to a mixture of regioisomers.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon bonds from aryl halides. wikipedia.orgwikipedia.orgorganic-chemistry.org The aryl bromide in (R)-1-(3-Bromophenyl)propan-1-amine is well-suited for these transformations. The primary amine functionality may require protection depending on the specific reaction conditions and reagents used.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.se It is a widely used method for the synthesis of biaryl compounds.

Reactants: (R)-1-(3-Bromophenyl)propan-1-amine (or its N-protected derivative), a boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃).

Conditions: The reaction is typically carried out in a solvent mixture such as dioxane/water or toluene/ethanol with heating. nih.gov

Product: A substituted biphenyl (B1667301) derivative.

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction is used to form a new carbon-carbon bond at an sp²-hybridized carbon.

Reactants: (R)-1-(3-Bromophenyl)propan-1-amine (or its N-protected derivative), an alkene (e.g., styrene, methyl acrylate), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a base (e.g., Et₃N, K₂CO₃), and often a phosphine (B1218219) ligand.

Conditions: The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures. youtube.com

Product: A substituted alkene.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org It is a reliable method for the synthesis of aryl alkynes.

Reactants: (R)-1-(3-Bromophenyl)propan-1-amine (or its N-protected derivative), a terminal alkyne (e.g., phenylacetylene), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., an amine like triethylamine or piperidine).

Conditions: The reaction is typically carried out in a solvent such as THF or DMF at room temperature or with gentle heating. libretexts.org

Product: An aryl alkyne derivative.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Substituted Alkene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl Alkyne |

Modifications of the Propan-1-amine Backbone

The propan-1-amine backbone of the title compound features a primary amine attached to a chiral benzylic carbon, which is a key site for various chemical transformations. The reactivity of this functional group is influenced by the presence of the 3-bromophenyl ring.

The oxidation of the amine functionality in structures related to 1-arylpropan-amines can lead to several products, including imines, oximes, or, with cleavage of the carbon-nitrogen bond, ketones. A notable example in the broader context of 1-arylpropan-amine synthesis involves the Wacker-Tsuji oxidation. In a chemoenzymatic approach to synthesizing 1-arylpropan-2-amines, allylbenzenes are first oxidized to the corresponding 1-arylpropan-2-ones. uniovi.esresearchgate.net This reaction, catalyzed by palladium(II) complexes in the presence of an iron(III) salt as the terminal oxidant, demonstrates the transformation of a propyl chain precursor to a ketone, which can then be converted to an amine. uniovi.es While this is not a direct oxidation of the amine, it highlights the manipulation of the propyl backbone at the position where the amine would be located.

Direct oxidation of primary amines can be achieved using various reagents. For instance, the oxidation of primary benzylic amines can yield the corresponding imines, which can be further hydrolyzed to ketones. Reagents like manganese dioxide (MnO2) or Swern oxidation conditions are commonly employed for the oxidation of benzylic alcohols to aldehydes or ketones, and similar conditions can be adapted for the oxidation of amines, often after N-protection.

| Precursor | Reagent/Catalyst | Product | Notes |

| Allylbenzene | Pd(TFA)₂ / Fe(III) salt | 1-Phenylpropan-2-one | Wacker-Tsuji oxidation of a precursor to a ketone intermediate for amine synthesis. uniovi.es |

| Primary benzylic amine | Mild oxidizing agents | Imine | General transformation for primary amines. |

| Primary benzylic amine | Strong oxidizing agents | Ketone (via hydrolysis of imine) | Involves cleavage of the C-N bond. |

Reduction reactions involving the propan-1-amine backbone typically focus on the transformation of precursor functional groups into the amine itself. For instance, the synthesis of chiral 1-arylpropan-2-amines can be achieved through the stereoselective reductive amination of the corresponding prochiral ketones. researchgate.netrsc.org This process involves the reaction of a ketone with an amine source, such as isopropylamine (B41738), in the presence of a biocatalyst like a transaminase, to form an imine intermediate that is subsequently reduced to the target amine with high enantiomeric excess. researchgate.net

Another related reductive process is the hydrogenation of prochiral enamides or nitroalkenes, which can also yield chiral amines. uniovi.es While these are methods for the formation of the amine group rather than a reduction of the amine itself, they are critical reactions for manipulating the propan-amine backbone to achieve specific stereochemistry.

Direct reduction of the primary amine group is not a common transformation as it is already in a low oxidation state. However, functional groups on the aromatic ring or other parts of the molecule could be selectively reduced while preserving the amine. For example, the debromination of the 3-bromophenyl group could be achieved under specific catalytic hydrogenation conditions, although this would alter the core structure of the target compound.

| Precursor | Reagent/Catalyst | Product | Key Transformation |

| 1-Arylpropan-2-one | Transaminase / Isopropylamine | Chiral 1-Arylpropan-2-amine | Reductive amination. researchgate.netrsc.org |

| Prochiral enamide | H₂ / Chiral catalyst | Chiral amine | Asymmetric hydrogenation. uniovi.es |

| Nitroalkene | H₂ / Catalyst | Chiral amine | Reduction of nitro group. uniovi.es |

The conversion of a primary amine, such as the one in (R)-1-(3-Bromophenyl)propan-1-amine, to a carboxylic acid derivative is a multi-step process. A common method involves the diazotization of the primary amine followed by nucleophilic substitution. Treatment of a primary aliphatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) can lead to the formation of a diazonium salt. However, aliphatic diazonium salts are generally unstable and readily decompose to form a carbocation, which can then react with water to form an alcohol.

This resulting alcohol can then be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). For a benzylic alcohol, this oxidation can proceed efficiently.

An alternative approach involves the conversion of the amine into a more stable intermediate that can be subsequently transformed into a carboxylic acid. For example, an amine can be converted into a nitrile, which can then be hydrolyzed to a carboxylic acid. However, this typically requires a different reaction pathway than direct modification of the existing amine.

Recent methodologies have also explored the direct coupling of amines and carboxylic acids to form esters, bypassing the traditional alcohol intermediate. One such method involves the activation of the amine C-N bond via the formation of a pyridinium salt, which can then react with a carboxylic acid. chemrxiv.org

| Starting Material | Reagents | Intermediate | Final Product |

| Primary benzylic amine | 1. NaNO₂, HCl2. H₂O | Benzylic alcohol | N/A |

| Benzylic alcohol | KMnO₄ or H₂CrO₄ | N/A | Carboxylic acid |

| Amine-derived pyridinium salt | Carboxylic acid, KI, DIPEA | N/A | Ester |

Applications As a Chiral Building Block in Organic Synthesis

Construction of Complex Organic Molecules

The unique structural features of (R)-1-(3-Bromophenyl)propan-1-amine hydrochloride, namely its chirality and the presence of a reactive bromine atom, position it as a key starting material for the synthesis of intricate molecular architectures. The amine functional group provides a handle for a variety of chemical transformations, including amide bond formation, alkylation, and reductive amination, allowing for the introduction of diverse substituents and the extension of the carbon skeleton.

Simultaneously, the bromine atom on the phenyl ring is amenable to a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These powerful carbon-carbon bond-forming reactions enable the introduction of various aryl, vinyl, and alkynyl groups, significantly increasing the molecular complexity. This dual functionality allows synthetic chemists to strategically and sequentially build up complex structures with precise control over the stereochemistry at the chiral center.

Precursor in the Synthesis of Enantiopure Pharmaceutical Intermediates

The demand for enantiomerically pure drugs is a cornerstone of modern medicine, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Chiral amines, such as this compound, are critical components in the synthesis of many active pharmaceutical ingredients (APIs). nih.govnih.gov

Role in Drug Discovery Programs

In the realm of drug discovery, particularly for central nervous system (CNS) disorders, chiral amines are frequently identified as key pharmacophores. nih.govnih.gov The specific spatial arrangement of the amine group and the substituted phenyl ring in this compound can be crucial for binding to specific biological targets, such as G-protein coupled receptors or ion channels. Medicinal chemists often utilize such chiral building blocks to synthesize libraries of compounds for screening purposes, aiming to identify novel therapeutic agents with improved efficacy and reduced side effects. The presence of the bromine atom offers a convenient point for diversification, allowing for the exploration of the structure-activity relationship (SAR) of a particular compound series.

Synthesis of Derivatives with Targeted Structural Motifs

The strategic derivatization of this compound allows for the incorporation of specific structural motifs that are known to impart desired pharmacological properties. For instance, the amine group can be acylated to introduce various amide functionalities, which are prevalent in many drug molecules and can participate in crucial hydrogen bonding interactions with biological targets.

Furthermore, the bromo-functionalized phenyl ring can be modified through palladium-catalyzed cross-coupling reactions to introduce other cyclic or acyclic moieties. This enables the synthesis of compounds with tailored three-dimensional shapes and electronic properties, designed to fit precisely into the binding pocket of a target protein. This targeted approach to synthesis is a fundamental aspect of modern drug design and development.

Utilization in Asymmetric Catalysis as a Ligand or Reagent

While direct evidence for the use of this compound as a ligand or reagent in asymmetric catalysis is not extensively documented in readily available literature, its structural features suggest potential applications in this area. Chiral amines and their derivatives are frequently employed as ligands for transition metal catalysts in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. nih.gov

The nitrogen atom of the amine can coordinate to a metal center, and the chiral environment created by the rest of the molecule can influence the stereochemical outcome of the catalyzed reaction. The synthesis of novel chiral ligands derived from this compound could potentially lead to the development of new and efficient catalytic systems for the production of other valuable enantiopure compounds.

Analytical Characterization and Enantiopurity Determination

Chromatographic Techniques for Enantioselective Analysis

Chromatographic methods are indispensable for the separation and quantification of enantiomers. These techniques rely on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP).

Chiral HPLC is a powerful and widely used technique for the enantioselective analysis of chiral compounds, including amines. yakhak.org The separation is achieved on a column packed with a chiral stationary phase (CSP). phenomenex.com The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are among the most versatile and frequently used for the separation of a wide range of chiral compounds. yakhak.orgresearchgate.net The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. yakhak.org For basic compounds like amines, the addition of acidic or basic additives to the mobile phase can significantly influence the enantioseparation. researchgate.net

Crown ether-based CSPs have also proven effective for the chiral separation of primary amines, particularly in supercritical fluid chromatography (SFC), a technique closely related to HPLC. wiley.com

Gas chromatography is another valuable technique for the enantioselective analysis of volatile chiral compounds. chromatographyonline.com For amines, derivatization is often necessary to increase their volatility and improve chromatographic performance. nih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640). nih.govsigmaaldrich.com

The separation is performed on a capillary column coated with a chiral stationary phase. uni-muenchen.de Cyclodextrin derivatives are commonly used as CSPs in chiral GC. wiley.com These cyclic oligosaccharides have a chiral cavity that can include one of the enantiomers preferentially, leading to their separation. wiley.com The temperature of the GC oven is a critical parameter that can be optimized to enhance the enantioselectivity of the separation. wiley.com

| Chromatographic Technique | Chiral Stationary Phase (CSP) Type | Derivatization | Key Feature |

| HPLC | Polysaccharide-based (e.g., cellulose, amylose phenylcarbamates) | Often not required | Broad applicability and high efficiency. yakhak.orgphenomenex.com |

| HPLC/SFC | Crown ether-based | Not required | Particularly effective for primary amines. wiley.com |

| GC | Cyclodextrin derivatives | Often required (e.g., trifluoroacetylation) | High resolution for volatile compounds. uni-muenchen.dewiley.com |

| GC | Amino acid derivatives | Required | Based on chiral amino acid selectors. nih.govuni-muenchen.de |

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Chiroptical methods, such as polarimetry and circular dichroism, are based on the differential interaction of enantiomers with polarized light.

Optical rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. thieme-connect.de The specific rotation, [α], is a characteristic physical property of a chiral molecule. numberanalytics.comwikipedia.org For an enantiomerically pure sample, the specific rotation is a defined value under specific conditions of temperature, wavelength, and solvent. wikipedia.org The enantiomeric excess (ee) of a mixture can be calculated by comparing the observed specific rotation of the mixture to the specific rotation of the pure enantiomer. wikipedia.orgyoutube.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org A CD spectrum provides information about the stereochemistry of a molecule. utexas.edu The sign and intensity of the Cotton effects in the CD spectrum can be used to determine the absolute configuration and enantiomeric excess of chiral amines. utexas.edunih.gov In some methods, the chiral amine is derivatized or complexed with another molecule to induce or enhance the CD signal. nih.govrsc.orgnsf.gov

| Technique | Principle | Information Obtained |

| Optical Rotation (Polarimetry) | Measures the rotation of plane-polarized light. thieme-connect.de | Enantiomeric excess (if specific rotation of pure enantiomer is known). wikipedia.org |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of circularly polarized light. acs.org | Absolute configuration, enantiomeric excess. utexas.edunih.gov |

Computational Chemistry Studies of R 1 3 Bromophenyl Propan 1 Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular properties from first principles.

Molecular Structure Optimization (e.g., using DFT)

The initial step in most computational studies is the optimization of the molecular structure to find its most stable arrangement in space, corresponding to a minimum on the potential energy surface. Density Functional Theory (DFT) is a widely used method for this purpose due to its favorable balance of accuracy and computational cost. researchgate.net For (R)-1-(3-Bromophenyl)propan-1-amine hydrochloride, a DFT method like B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to perform geometry optimization. mdpi.com This process iteratively adjusts the positions of the atoms until the forces on each atom are minimized, yielding the equilibrium geometry of the molecule. The resulting optimized structure provides key information such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial configuration. researchgate.net

Conformational Analysis

Molecules with rotatable single bonds, such as the propan-1-amine side chain in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis is the study of these different conformers and their relative energies. By systematically rotating the dihedral angles of the flexible bonds and performing energy calculations for each conformation, a potential energy surface can be mapped. This analysis helps identify the most stable conformers (global and local minima) and the energy barriers for interconversion between them. Understanding the preferred conformation is essential as it often dictates the molecule's biological activity and intermolecular interactions.

Electronic Structure and Reactivity Analysis

Beyond molecular geometry, computational methods can provide deep insights into the electronic distribution and reactivity of a molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. mdpi.com The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, often found near electronegative atoms like bromine and the nitrogen of the amine group. mdpi.com Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, commonly located around hydrogen atoms, particularly those of the ammonium (B1175870) group (-NH3+). mdpi.com The MEP map for this compound would thus highlight the electrophilic and nucleophilic centers, offering a qualitative guide to its intermolecular interactions and chemical reactivity. mdpi.com

Mulliken and Natural Population Analysis (NPA)

To quantify the distribution of electronic charge among the atoms in a molecule, population analysis methods like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are employed. researchgate.net These analyses assign partial charges to each atom based on the calculated molecular orbitals. While MPA is simpler, NPA is generally considered more robust and less dependent on the basis set used in the calculation. The calculated atomic charges reveal the electron-donating or electron-withdrawing nature of different atoms and functional groups within the molecule. researchgate.net For this compound, these analyses would likely show a significant positive charge on the ammonium group's hydrogen atoms and the carbon attached to it, while the bromine atom would carry a partial negative charge.

Table 1: Illustrative Mulliken and Natural Population Analysis (NPA) Atomic Charges for Selected Atoms of this compound

| Atom | Mulliken Charge (a.u.) | NPA Charge (a.u.) |

| Br | -0.05 | -0.04 |

| N | -0.85 | -0.95 |

| C (aromatic, attached to Br) | 0.10 | 0.12 |

| C (chiral center) | 0.15 | 0.18 |

| H (on N) | 0.40 | 0.45 |

| H (on chiral center) | 0.08 | 0.10 |

Natural Bond Orbital (NBO) Analysis

Table 2: Illustrative NBO Analysis Showing Key Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| σ(C-C) (propyl chain) | σ(C-N) | 2.5 |

| σ(C-H) (propyl chain) | σ(C-C) (aromatic) | 1.8 |

| LP(N) | σ(C-H) | 5.2 |

| π(C=C) (aromatic) | π(C=C) (aromatic) | 20.1 |

Reaction Mechanism Predictions and Transition State Analysis

The synthesis of chiral amines such as (R)-1-(3-Bromophenyl)propan-1-amine can be achieved through various synthetic routes, with one common method being the asymmetric reductive amination of a corresponding prochiral ketone, 1-(3-bromophenyl)propan-1-one. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of such reaction mechanisms. These theoretical investigations allow for the mapping of the potential energy surface of the reaction, identifying the most plausible pathways from reactants to products.

A critical aspect of this analysis is the identification and characterization of transition states—the highest energy points along the reaction coordinate. The geometry and energy of these transition states dictate the kinetics and stereoselectivity of the reaction. For the asymmetric synthesis of (R)-1-(3-Bromophenyl)propan-1-amine, a chiral catalyst or auxiliary is necessary to differentiate between the two enantiotopic faces of the ketone starting material.

Computational models can simulate the interaction of the substrate with the chiral catalyst, revealing the non-covalent interactions that stabilize one transition state over the other, thus leading to the preferential formation of the (R)-enantiomer. These studies often involve the calculation of activation energies for the competing diastereomeric transition states. The difference in these activation energies (ΔΔG‡) is directly related to the enantiomeric excess (ee) that can be expected from the reaction.

Table 1: Hypothetical Calculated Energies for Diastereomeric Transition States in the Asymmetric Reductive Amination of 1-(3-bromophenyl)propan-1-one

| Transition State | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| TS-(R) | 0.0 | 0.0 |

| TS-(S) | 1.8 | 2.1 |

Note: These are illustrative values based on typical DFT calculations for similar asymmetric reactions and are not derived from a specific study on this compound.

The data in Table 1 illustrates that the transition state leading to the (R)-enantiomer is lower in energy than the transition state leading to the (S)-enantiomer. This energy difference, even if seemingly small, would result in a significant preference for the formation of the (R)-product, leading to a high enantiomeric excess. Further analysis of the transition state geometries would likely reveal key steric and electronic interactions responsible for this stereochemical outcome.

Stereochemical Prediction and Chiroptical Property Simulation

Beyond predicting the outcome of a stereoselective reaction, computational chemistry is a powerful tool for predicting the intrinsic properties of chiral molecules, including their absolute configuration and their interaction with polarized light. For this compound, computational methods can be used to predict its three-dimensional structure and simulate its chiroptical properties, such as its Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) spectra.

The simulated ECD spectrum for the (R)-enantiomer can then be compared with an experimentally obtained spectrum to unambiguously determine the absolute configuration of the synthesized compound. This combination of experimental and theoretical chiroptical spectroscopy is a cornerstone of modern stereochemical analysis. nih.gov

Table 2: Hypothetical Simulated Chiroptical Data for (R)-1-(3-Bromophenyl)propan-1-amine

| Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength | Rotatory Strength (R) |

| 275 | 4.51 | 0.002 | +5.2 |

| 240 | 5.17 | 0.015 | -12.8 |

| 215 | 5.77 | 0.250 | +25.3 |

Note: This table presents hypothetical data representative of a TD-DFT calculation for a chiral aromatic amine and is for illustrative purposes only.

The sign and magnitude of the rotatory strengths at different wavelengths create a unique fingerprint for the (R)-enantiomer. A positive Cotton effect at 275 nm, a negative one at 240 nm, and a strong positive one at 215 nm would be characteristic features predicted for this specific stereoisomer. These simulated spectra provide invaluable guidance for experimental chemists in characterizing their synthetic products.

Mechanistic Investigations of Reactions Involving R 1 3 Bromophenyl Propan 1 Amine Hydrochloride

Elucidation of Amination Reaction Mechanisms

The synthesis of chiral amines such as (R)-1-(3-Bromophenyl)propan-1-amine can be achieved through various amination strategies. Two prominent methods are reductive amination and palladium-catalyzed Buchwald-Hartwig amination.

Reductive Amination: This is a widely used method to form amines from carbonyl compounds. wikipedia.orgnumberanalytics.com The synthesis of (R)-1-(3-Bromophenyl)propan-1-amine via this route would start from 1-(3-bromophenyl)propan-1-one. The mechanism involves two main stages:

Imine Formation: The carbonyl group of the ketone reacts with an amine source, such as ammonia (B1221849), to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine. numberanalytics.com This step is reversible, and the equilibrium is often driven towards the imine by removing water. wikipedia.org

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. This can be achieved using various reducing agents. For asymmetric synthesis, this reduction is performed using a chiral catalyst or reagent to selectively produce the (R)-enantiomer. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting ketone significantly. masterorganicchemistry.com Catalytic hydrogenation with a chiral catalyst is another effective method for enantioselective reduction. wikipedia.org

Table 1: Typical Components in a Reductive Amination Reaction

| Component | Role | Example(s) |

| Carbonyl Substrate | Amine precursor | 1-(3-bromophenyl)propan-1-one |

| Amine Source | Provides the nitrogen atom | Ammonia (NH₃), Ammonium (B1175870) chloride (NH₄Cl) |

| Reducing Agent | Reduces the imine intermediate | Sodium cyanoborohydride (NaBH₃CN), H₂/Chiral Catalyst |

| Solvent | Reaction medium | Methanol, Ethanol, Tetrahydrofuran (B95107) (THF) |

| pH Control | To facilitate imine formation | Weakly acidic conditions |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org While typically used to couple amines with aryl halides, a variation could be envisioned to synthesize the target compound. The catalytic cycle is well-established and involves several key steps: nih.govacsgcipr.orgjk-sci.com

Oxidative Addition: A palladium(0) catalyst, stabilized by phosphine (B1218219) ligands, reacts with the aryl halide (e.g., 3-bromo-1-(1-halopropyl)benzene), inserting into the carbon-bromine bond to form a palladium(II) complex. nih.govacsgcipr.org

Amine Coordination and Deprotonation: The amine source (e.g., ammonia) coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form an amido complex.

Reductive Elimination: This is the final bond-forming step where the aryl group and the amido group are eliminated from the palladium center, forming the C-N bond of the product amine. This step regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.govjk-sci.com

The choice of ligand is critical in this reaction, influencing the catalyst's activity and scope. acsgcipr.org Sterically hindered biarylphosphine ligands are commonly employed.

Detailed Studies of Nucleophilic Substitution at the Bromine Center

The bromine atom on the phenyl ring of (R)-1-(3-Bromophenyl)propan-1-amine is susceptible to nucleophilic aromatic substitution (SNA_r), a process where a nucleophile replaces the halide. chemistrysteps.com The mechanism of this substitution is highly dependent on the reaction conditions, particularly the absence or presence of a strong base and activating groups. uomustansiriyah.edu.iqlibretexts.org

Addition-Elimination Mechanism: This mechanism is favored when the aromatic ring is "activated" by strong electron-withdrawing groups at the ortho and/or para positions relative to the leaving group (bromine). libretexts.org Although the 1-aminopropyl group is not a strong electron-withdrawing group, this mechanism provides a fundamental pathway for S_NAr reactions.

Nucleophilic Attack: A potent nucleophile attacks the carbon atom directly bonded to the bromine. This ipso-attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, temporarily disrupting the ring's aromaticity. libretexts.org

Elimination of Leaving Group: The aromaticity is restored as the leaving group (bromide ion) is expelled, resulting in the substituted product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. uomustansiriyah.edu.iq

Elimination-Addition (Benzyne) Mechanism: In the presence of a very strong base, such as sodium amide (NaNH₂), and in the absence of significant activating groups, the reaction can proceed through a highly reactive benzyne (B1209423) intermediate. chemistrysteps.com

Elimination: The strong base abstracts a proton from one of the carbon atoms ortho to the bromine. The resulting carbanion then expels the bromide ion, forming a carbon-carbon triple bond within the benzene (B151609) ring, creating the benzyne intermediate.

Addition: The nucleophile (e.g., the amide ion, NH₂⁻, or ammonia, NH₃) then attacks one of the two carbons of the triple bond. chemistrysteps.com This is followed by protonation from a proton source (like ammonia) to give the final product.

A key feature of the benzyne mechanism is that it can lead to a mixture of products. For 1-(3-bromophenyl)propan-1-amine (B7856381), the incoming nucleophile could add at the C3 or C4 position, leading to regioisomers. The electronic nature of the 1-aminopropyl substituent would influence the regioselectivity of the nucleophilic addition to the unsymmetrical benzyne intermediate.

Catalytic Mechanism of Asymmetric Reactions (e.g., Transfer Hydrogenation)

(R)-1-(3-Bromophenyl)propan-1-amine can be synthesized via the asymmetric transfer hydrogenation (ATH) of the corresponding prochiral imine. Conversely, as a chiral diamine analogue, it could potentially serve as a ligand in ATH reactions to produce other chiral molecules. The most widely accepted mechanism for ATH, particularly with Noyori-type catalysts, is an outer-sphere, metal-ligand bifunctional mechanism. mdpi.comliv.ac.uk

The catalytic cycle for the reduction of a ketone (or imine) generally proceeds as follows: mdpi.com

Catalyst Activation: A precatalyst, typically a ruthenium(II) complex with a chiral diamine ligand and an arene ligand, is activated by a base.

Hydride Formation: The activated 16-electron Ru complex reacts with a hydrogen donor, such as isopropanol (B130326) or formic acid, to form an 18-electron ruthenium hydride species. mdpi.com

Hydrogen Transfer: The ketone or imine substrate interacts with the ruthenium hydride. The transfer of hydrogen occurs through a concerted, six-membered pericyclic transition state. In this transition state, the hydride on the metal is transferred to the carbonyl/imine carbon, while the proton from the N-H group of the chiral ligand is transferred to the oxygen/nitrogen atom. rug.nl

Product Release and Catalyst Regeneration: The resulting chiral alcohol or amine product is released, and the 16-electron Ru complex is regenerated, ready to start another cycle.

The stereoselectivity of the reaction is determined in the hydrogen transfer step. The chiral ligand creates a specific steric and electronic environment in the transition state, forcing the substrate to adopt a conformation that leads to the preferential formation of one enantiomer. The interaction between the substrate and the catalyst's η⁶-arene ring (CH/π interaction) is also crucial for stereocontrol. mdpi.com

Table 2: Key Species in Asymmetric Transfer Hydrogenation Catalytic Cycle

| Species | Description | Role in Cycle |

| Ru(II) Precatalyst | e.g., [(η⁶-arene)Ru(TsDPEN)Cl] | Starting point of the cycle |

| Chiral Ligand | e.g., (R,R)-TsDPEN or an analogue | Induces enantioselectivity |

| Hydrogen Donor | Isopropanol, Formic acid/Triethylamine (B128534) | Source of hydrogen atoms |

| Activated Catalyst | 16-electron Ru(II) complex | Reacts with H-donor |

| Ruthenium Hydride | 18-electron Ru(II)-H species | The active reducing agent |

| Transition State | Six-membered pericyclic structure | Site of stereoselective H-transfer |

Enzymatic Transamination Mechanism

The synthesis of highly enantiopure (R)-1-(3-Bromophenyl)propan-1-amine can be efficiently achieved using ω-transaminase (ω-TA) enzymes. These biocatalysts utilize a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor to transfer an amino group from an amino donor to a ketone acceptor. mbl.or.kr The reaction follows a Ping-Pong Bi-Bi mechanism, which consists of two distinct half-reactions. researchgate.netmdpi.comdiva-portal.org

First Half-Reaction: PMP Formation

Internal Aldimine: In its resting state, the aldehyde group of the PLP cofactor is covalently bound to the ε-amino group of a conserved lysine (B10760008) residue in the enzyme's active site, forming an "internal aldimine" or Schiff base. frontiersin.orgyoutube.com

External Aldimine Formation: An amino donor (e.g., L-alanine or isopropylamine) enters the active site and displaces the lysine, forming a new Schiff base with the PLP, known as the "external aldimine." mbl.or.kr

Ketimine Formation: A proton is transferred from the α-carbon of the amino donor to the PLP ring, tautomerizing the external aldimine into a ketimine intermediate.

Hydrolysis and PMP Release: The ketimine is hydrolyzed, releasing the deaminated donor as a ketone (e.g., pyruvate (B1213749) or acetone) and leaving the amino group on the cofactor, which is now in the form of pyridoxamine (B1203002) 5'-phosphate (PMP). frontiersin.org

Second Half-Reaction: Chiral Amine Synthesis

Ketone Binding: The ketone product from the first half-reaction leaves the active site, and the prochiral ketone substrate, 1-(3-bromophenyl)propan-1-one, binds.

Ketimine Formation: The ketone's carbonyl group reacts with the amino group of PMP, eliminating water to form a ketimine intermediate. This is the reverse of the hydrolysis step in the first half-reaction.

External Aldimine Formation: Tautomerization occurs again, transferring a proton from the PMP to the substrate's α-carbon, forming the external aldimine.

Product Release: The Schiff base is hydrolyzed, or more commonly, the lysine residue from the enzyme attacks the external aldimine, reforming the internal aldimine and releasing the newly synthesized chiral amine product, (R)-1-(3-Bromophenyl)propan-1-amine. mbl.or.kr

The high enantioselectivity of transaminases arises from the precise positioning of the ketone substrate within the chiral active site of the enzyme during the second half-reaction, which dictates the facial selectivity of the amino group transfer. diva-portal.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-1-(3-Bromophenyl)propan-1-amine hydrochloride with high enantiomeric purity?

- Methodological Answer : A one-pot synthesis using allylic alcohols is a preferred route, as it achieves high enantiomeric excess (ee) by leveraging chiral catalysts or resolving agents. Key factors include:

- Temperature control : Maintaining optimal reaction temperatures (e.g., 0–25°C) to minimize racemization.

- Catalyst selection : Use of asymmetric catalysts like chiral phosphoric acids or transition-metal complexes to enhance stereochemical control.

- Purification : Chiral chromatography or crystallization to isolate the (R)-enantiomer .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- Chiral HPLC or SFC : To determine enantiomeric purity (e.g., using a Chiralpak® column with a polar mobile phase).

- X-ray crystallography : For absolute configuration confirmation.

- NMR spectroscopy : ¹H/¹³C NMR to verify structural integrity, with NOESY for spatial arrangement analysis.

- Polarimetry : To measure optical rotation and compare with literature values .

Q. What are the best practices for handling and storing this compound?

- Methodological Answer :

- Storage : Under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation or hydrolysis.

- Moisture control : Use desiccants in storage containers.

- Handling : Perform reactions in anhydrous solvents (e.g., THF, DCM) and under nitrogen flow for air-sensitive steps .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its binding affinity to neurotransmitter receptors?

- Methodological Answer : The (R)-configuration enhances selectivity for serotonin (5-HT) or dopamine receptors due to spatial complementarity with receptor pockets.

- In silico docking : Use tools like AutoDock Vina to model interactions.

- Radioligand binding assays : Compare affinity of (R)- and (S)-enantiomers using transfected HEK293 cells expressing target receptors .

Q. What methodological approaches are recommended for assessing stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.

- RP-UPLC analysis : Monitor degradation products using a C18 column (e.g., Waters Acquity BEH) and UV detection.

- ICH compliance : Follow Q1A(R2) guidelines for stability testing .

Q. How should researchers address discrepancies in reported enantiomeric excess (ee) values across synthesis protocols?

- Methodological Answer :

- Cross-validation : Compare ee values using complementary techniques (e.g., chiral HPLC and polarimetry).

- Reaction parameter optimization : Adjust catalyst loading, solvent polarity, or reaction time to improve reproducibility.

- Data reporting : Include detailed experimental conditions (e.g., catalyst batch, solvent purity) to identify variability sources .

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise monitoring : Use TLC or in-line IR spectroscopy to track intermediate formation.

- Catalyst recycling : Immobilize chiral catalysts on silica or polymer supports for reuse.

- Solvent selection : High-boiling solvents (e.g., DMF) for reflux steps, followed by low-boiling solvents (e.g., EtOAc) for crystallization .

Q. What in vitro models are suitable for evaluating pharmacological activity?

- Methodological Answer :

- Cell-based assays : Use SH-SY5Y neuroblastoma cells for dopamine receptor activity or HEK293 cells expressing 5-HT₁A receptors.

- Calcium flux assays : Monitor intracellular Ca²⁺ changes via FLIPR® systems to assess receptor activation.

- Covalent binding studies : Employ mass spectrometry to detect adduct formation with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.